4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8/c1-15-5-4-6-18(11-15)30-21-19(13-25-30)20(23-14-24-21)28-7-9-29(10-8-28)22-26-16(2)12-17(3)27-22/h4-6,11-14H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRCQLRVXOZFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC(=CC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of 407.51 g/mol. The structure features a pyrazolo-pyrimidine core substituted with piperazine and pyrimidine moieties, which are known to enhance biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The anticancer effects are often mediated through the inhibition of specific kinases involved in cancer cell proliferation. For example, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to disrupted cell cycle progression.
Antimicrobial Activity
The compound's structural components may confer antimicrobial properties. Similar piperazine derivatives have been reported to exhibit antibacterial and antifungal activities.
- Case Study : A related study demonstrated that piperazine-containing compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Activity
Compounds with similar pyrazolo-pyrimidine frameworks have also shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB.
- Research Findings : In vitro studies have demonstrated that certain derivatives can reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Property | Value |
|---|---|
| Solubility | High (due to piperazine) |
| Bioavailability | Moderate to high |
| Metabolism | Hepatic (CYP450 enzymes) |
| Half-life | Varies (dependent on formulation) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Pyrazolo[3,4-d]pyrimidine Core
- The p-tolyl group (vs. m-tolyl in the target compound) may alter spatial orientation in hydrophobic binding pockets.
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3, ) :
The hydrazine group introduces hydrogen-bonding capacity, which could improve interactions with polar residues in enzymatic active sites. However, hydrazines are prone to oxidation, reducing metabolic stability compared to the piperazine-containing target compound.
Linker and Spacer Modifications
- However, this spacer may also increase entropic penalties during binding compared to the direct piperazine linkage in the target compound.
Bulky Substituents and Pharmacokinetic Implications
- 4-(4-Benzhydryl-piperazin-1-yl)-1-(4-methyl-benzyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound from ) :
The benzhydryl group significantly increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce solubility. In contrast, the target compound’s 4,6-dimethylpyrimidinyl group balances hydrophobicity and planarity, favoring target engagement without excessive solubility penalties.
Data Tables
Table 2: Substituent Impact on Physicochemical Properties
Research Findings and Trends
- Synthetic Accessibility: Hybrid systems like thieno-pyrimidines demonstrate high yields (e.g., 82% in ), suggesting efficient routes for complex heterocycles.
- Substituent-Driven Selectivity : Bulky groups (e.g., benzhydryl ) improve selectivity but require trade-offs in solubility, whereas planar aromatic systems (e.g., dimethylpyrimidinyl) optimize target affinity without excessive hydrophobicity.
- Linker Design : Flexible spacers (e.g., methylene in ) may aid in reaching allosteric sites but reduce binding energy efficiency compared to rigid linkers.
Q & A
Q. What are the standard synthetic pathways for preparing 4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine?
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazolo[3,4-d]pyrimidine and piperazine intermediates. Key steps include:
- Cyclization : Reaction of substituted pyrazole precursors with pyrimidine derivatives under basic conditions (e.g., using NaH or K₂CO₃ in dry acetonitrile or DMF) to form the pyrazolo[3,4-d]pyrimidine core .
- Coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 4-chloro-pyrazolo[3,4-d]pyrimidine with 4,6-dimethylpyrimidin-2-yl-piperazine in the presence of a palladium catalyst .
- Purification : Final products are often isolated via column chromatography and recrystallized from solvents like acetonitrile or ethanol .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., pyrimidine H at δ 8.5–9.0 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) to confirm regioselectivity and substitution patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, NH bends at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₄N₈) and detect isotopic patterns .
Q. What physicochemical properties influence experimental design for this compound?
- Solubility : Low aqueous solubility due to aromaticity and planar structure; requires DMSO or DMF for stock solutions .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store in inert atmospheres at -20°C .
- LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm selectivity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to verify kinase inhibition (e.g., EGFR, Aurora kinases) .
- Meta-Analysis : Compare structural analogs (e.g., substitutions on the m-tolyl group) to identify activity cliffs .
Q. What experimental strategies are recommended for studying pharmacokinetic (PK) properties?
- In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- Bioavailability Studies : Conduct parallel artificial membrane permeability assays (PAMPA) for intestinal absorption predictions .
Q. How can regioselectivity challenges during synthesis be mitigated?
- Temperature Control : Lower reaction temperatures (0–5°C) during cyclization to favor kinetic over thermodynamic products .
- Catalytic Systems : Optimize Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient C–N coupling .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected piperazine) to direct substitution .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets of kinases .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidine datasets to predict inhibitory potency .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data in literature?
- Assay Standardization : Ensure consistent protocols (e.g., MTT vs. CellTiter-Glo) and control for cell viability .
- Batch Variability : Characterize compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Orthogonal Validation : Cross-verify results with apoptosis assays (e.g., Annexin V staining) .
Q. What methodologies resolve low reproducibility in enzymatic inhibition assays?
- Enzyme Source : Use recombinant proteins from standardized sources (e.g., Sigma vs. Thermo Fisher) .
- Inhibitor Pre-incubation : Allow 30-minute equilibration before adding substrates to ensure binding .
- Positive Controls : Include known inhibitors (e.g., Staurosporine for kinases) to benchmark activity .
Q. How can off-target effects be systematically evaluated?
- Kinase Profiling : Use panels like KinomeScan to assess selectivity across 400+ kinases .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) to map interactomes .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
